molecular formula C18H10Br2N2O6S B14263005 2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] CAS No. 158102-45-5

2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]

Cat. No.: B14263005
CAS No.: 158102-45-5
M. Wt: 542.2 g/mol
InChI Key: VBOBOVYYRHVGSJ-UHFFFAOYSA-N
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Description

2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is a complex organic compound characterized by its unique structure, which includes bromine, sulfonyl, and dihydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] typically involves multi-step organic reactions. One common method includes the bromination of 4,5-dihydroxyphenyl compounds followed by sulfonylation and subsequent nitrile formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl groups can be oxidized to quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-cancer properties due to its ability to interfere with cellular pathways.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include oxidative stress and apoptosis, making it a potential candidate for anti-cancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Sulfonylbis[3-(3-chloro-4,5-dihydroxyphenyl)prop-2-enenitrile]
  • 2,2’-Sulfonylbis[3-(3-fluoro-4,5-dihydroxyphenyl)prop-2-enenitrile]

Uniqueness

2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile] is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

This detailed article provides a comprehensive overview of 2,2’-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile], covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

158102-45-5

Molecular Formula

C18H10Br2N2O6S

Molecular Weight

542.2 g/mol

IUPAC Name

3-(3-bromo-4,5-dihydroxyphenyl)-2-[2-(3-bromo-4,5-dihydroxyphenyl)-1-cyanoethenyl]sulfonylprop-2-enenitrile

InChI

InChI=1S/C18H10Br2N2O6S/c19-13-3-9(5-15(23)17(13)25)1-11(7-21)29(27,28)12(8-22)2-10-4-14(20)18(26)16(24)6-10/h1-6,23-26H

InChI Key

VBOBOVYYRHVGSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)O)Br)C=C(C#N)S(=O)(=O)C(=CC2=CC(=C(C(=C2)Br)O)O)C#N

Origin of Product

United States

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